![molecular formula C14H22N2O2S B2488907 Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- CAS No. 203663-01-8](/img/structure/B2488907.png)
Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-
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Overview
Description
Molecular Structure Analysis
The molecular structure of methanesulfonamide consists of a methane group (CH3) attached to a sulfonamide group (SO2NH2) . The exact structure of the N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- variant is not provided in the search results.Physical And Chemical Properties Analysis
Methanesulfonamide is a solid substance with a melting point of 85-89 °C (lit.) . The SMILES string for methanesulfonamide is CS(N)(=O)=O . More specific physical and chemical properties of the N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- variant are not provided in the search results.Scientific Research Applications
Heterocyclic Building Blocks
This compound is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in a variety of industries including the pharmaceutical, agrochemical, and food industries. They are also used in the manufacture of dyes, antioxidants, and natural and synthetic polymers.
NMDA Receptor Antagonist
“N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide” is a potent antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . NMDA receptor antagonists are used in the treatment of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Neuroprotective Agent
This compound has been identified as a neuroprotective agent . Neuroprotective agents are used to preserve the structure and function of neurons from damage caused by conditions such as neurodegenerative diseases, spinal cord injury, stroke, traumatic brain injury, and retinal diseases.
Free Radical Scavenger
In a preliminary report, derivatives of this compound were synthesized and screened for their ability to scavenge free radicals . Free radical scavengers are important in the prevention of diseases caused by oxidative stress such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Acetylcholinesterase Inhibitor
The same report also screened the synthesized derivatives for their ability to inhibit acetylcholinesterase (AChE) enzymes . AChE inhibitors are used in the treatment of diseases such as Alzheimer’s disease, myasthenia gravis, and glaucoma.
Butyrylcholinesterase Inhibitor
The synthesized derivatives were also screened for their ability to inhibit butyrylcholinesterase (BuChE) enzymes . BuChE inhibitors are used in the treatment of diseases such as Alzheimer’s disease and myasthenia gravis.
Safety And Hazards
Methanesulfonamide is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-19(17,18)15-11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWHKURTSWYRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- |
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